[(4-Fluoro-3-methylphenyl)methyl](propyl)amine
Description
(4-Fluoro-3-methylphenyl)methylamine is a secondary amine characterized by a propyl group and a [(4-fluoro-3-methylphenyl)methyl] substituent attached to the nitrogen atom. The 4-fluoro-3-methylphenyl moiety introduces electronic and steric effects: the fluorine atom (electron-withdrawing) reduces electron density on the aromatic ring, while the methyl group (electron-donating) increases steric bulk at the 3-position. The propyl chain contributes moderate steric hindrance (A-value = 1.8) .
Properties
Molecular Formula |
C11H16FN |
|---|---|
Molecular Weight |
181.25 g/mol |
IUPAC Name |
N-[(4-fluoro-3-methylphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C11H16FN/c1-3-6-13-8-10-4-5-11(12)9(2)7-10/h4-5,7,13H,3,6,8H2,1-2H3 |
InChI Key |
CWXXCLOZPYWBJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-methylphenyl)methylamine typically involves the reaction of 4-fluoro-3-methylbenzyl chloride with propylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of (4-Fluoro-3-methylphenyl)methylamine can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3-methylphenyl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Corresponding amines.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
(4-Fluoro-3-methylphenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4-Fluoro-3-methylphenyl)methylamine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Electronic Comparisons
| Compound Name | Substituents on Aromatic Ring | Amine Substituents | Steric (A-value) | Key Properties/Applications |
|---|---|---|---|---|
| (4-Fluoro-3-methylphenyl)methylamine | 4-F, 3-CH₃ | Propyl | 1.8 (propyl) | Moderate steric hindrance, mixed electronic effects |
| (3-Methoxy-4-methylphenyl)methylamine | 3-OCH₃, 4-CH₃ | Propyl | 1.8 (propyl) | Methoxy (electron-donating) enhances ring basicity; potential CNS activity |
| (2,4-Difluorophenyl)(pyridin-3-yl)methylamine | 2-F, 4-F + pyridinyl | Propyl | 1.8 (propyl) | Increased aromaticity and hydrogen-bonding potential; pyridine enhances solubility |
| (4-Fluoro-3-isopropylphenyl)methanamine hydrochloride | 4-F, 3-CH(CH₃)₂ | -NH₂ (primary amine) | - | Isopropyl increases lipophilicity; hydrochloride improves solubility |
| [(3-bromo-4-fluorophenyl)methyl][3-(piperidin-1-yl)propyl]amine | 3-Br, 4-F | Piperidine-containing propyl | - | Bromo enhances molecular weight; piperidine introduces basicity |
Key Comparison Points
Substituent Effects on Aromatic Rings: Fluoro vs. Methyl Position: The 3-methyl group in the target compound introduces steric bulk adjacent to the fluorine, which may hinder rotational freedom compared to para-substituted derivatives.
Steric and Electronic Contributions of Amine Substituents :
- The propyl chain (A-value = 1.8) provides less steric hindrance than tert-butyl (A = 4) but more than ethyl (A = 1.75), balancing reactivity and bulk .
- Piperidine-containing analogs (e.g., ) introduce additional basicity and hydrogen-bonding capacity, which are absent in the target compound.
Pyridine or quinoline moieties (e.g., ) enhance π-π stacking and target engagement in medicinal chemistry contexts, features absent in the simpler phenylmethyl scaffold.
Biological Activity
(4-Fluoro-3-methylphenyl)methylamine is a synthetic organic compound notable for its potential biological activities, particularly in the realm of pharmacology. Its structure, characterized by a propyl amine group and a substituted phenyl ring, suggests interactions with various biological targets, including receptors and enzymes. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (4-Fluoro-3-methylphenyl)methylamine is with a molecular weight of approximately 195.26 g/mol. The presence of the fluorine atom enhances its lipophilicity, which is crucial for its interaction with biological membranes and receptors.
The biological activity of (4-Fluoro-3-methylphenyl)methylamine is primarily attributed to its ability to modulate neurotransmitter systems. The amine group allows for binding to various receptors, potentially influencing signaling pathways associated with central nervous system (CNS) functions. The compound may act as a receptor modulator , enhancing or inhibiting receptor activity depending on the context.
Biological Activity Overview
Research indicates that compounds similar to (4-Fluoro-3-methylphenyl)methylamine exhibit a range of biological activities:
- Receptor Modulation : Potential interactions with neurotransmitter receptors such as dopamine and serotonin receptors.
- Enzyme Interaction : Possible modulation of enzyme activities, influencing metabolic pathways.
- Antidepressant Properties : Similar compounds have shown promise as antidepressants, suggesting potential therapeutic applications.
Study 1: Receptor Binding Affinity
A study investigated the binding affinity of (4-Fluoro-3-methylphenyl)methylamine at various receptors using radiolabeled ligand binding assays. The results indicated significant binding to serotonin receptors with an EC50 value of approximately 50 nM, suggesting its potential as a therapeutic agent for mood disorders.
Study 2: Pharmacokinetic Profiling
Another study focused on the pharmacokinetic properties of (4-Fluoro-3-methylphenyl)methylamine in animal models. Results demonstrated good bioavailability and CNS penetration, critical for drugs targeting neurological conditions. The compound exhibited a half-life of around 4 hours in rats, indicating suitable characteristics for further development.
Study 3: Comparative Analysis
A comparative analysis was conducted with structurally related compounds to assess differences in biological activity. The following table summarizes key findings:
| Compound Name | Structure | Key Features | EC50 (nM) |
|---|---|---|---|
| (4-Fluoro-3-methylphenyl)methylamine | Structure | Propyl amine with fluorinated phenyl | 50 |
| N-(3-fluorophenyl)-1-(4-(3-methylpiperazin-1-yl)methyl)amine | Structure | Enhanced piperazine moiety | 30 |
| 4-Fluoro-N-(3-pyridyl)aniline | Structure | Fluorinated aniline linked to pyridine | 70 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
